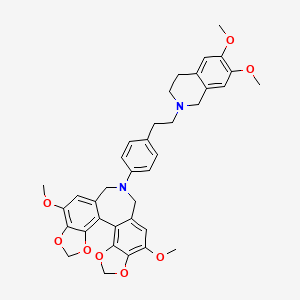
Doxifluridine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxifluridine-d2: is a deuterium-labeled derivative of doxifluridine, a second-generation nucleoside analog prodrug. It is primarily used in scientific research as a tracer for quantitation during the drug development process. Doxifluridine itself is a thymidine phosphorylase activator and is used as a cytostatic agent in chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of doxifluridine-d2 involves the incorporation of deuterium into the doxifluridine molecule. This is typically achieved through the reaction of a deuterated ribose derivative with 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and reduced formation of impurities. The reaction conditions are carefully controlled to ensure the incorporation of deuterium and the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Doxifluridine-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil through enzymatic oxidation.
Reduction: Reduction of the fluorine atom to form non-fluorinated derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Enzymes such as thymidine phosphorylase or pyrimidine nucleoside phosphorylase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-fluorouracil.
Reduction: Non-fluorinated uridine derivatives.
Substitution: Various substituted uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Doxifluridine-d2 is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and quantify reaction intermediates.
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of doxifluridine and its metabolites. It helps in understanding the drug’s behavior in biological systems.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of doxifluridine-based therapies. It is also used in clinical trials to monitor drug levels and metabolic profiles in patients.
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of doxifluridine formulations. It helps in improving the drug’s bioavailability and reducing side effects .
Wirkmechanismus
Doxifluridine-d2, like doxifluridine, is metabolized within cells by thymidine phosphorylase or pyrimidine nucleoside phosphorylase to produce 5-fluorouracil. 5-fluorouracil inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: The active metabolite of doxifluridine.
Capecitabine: Another prodrug of 5-fluorouracil.
Tegafur: A prodrug that is metabolized to 5-fluorouracil.
Uniqueness: Doxifluridine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C9H11FN2O5 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i1D2 |
InChI-Schlüssel |
ZWAOHEXOSAUJHY-WSRWZZNSSA-N |
Isomerische SMILES |
[2H]C([2H])[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)


![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)

